molecular formula C26H24N2O4S B2400787 N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide CAS No. 1030095-16-9

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide

Cat. No.: B2400787
CAS No.: 1030095-16-9
M. Wt: 460.55
InChI Key: VKXLGVITYSJHME-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide is a complex organic compound with a molecular formula of C26H24N2O4S. This compound is characterized by the presence of a cyclobutanecarboxamide core, substituted with a benzyl group and a 4-methylphenylsulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide typically involves multiple steps. One common method includes the reaction of cyclobutanecarboxylic acid with benzylamine to form the corresponding amide. This intermediate is then reacted with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • N-(4-((4-methylphenyl)sulfonyl)phenyl)benzamide

Comparison: N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c29-26(27-16-6-7-17-27)25-18-28(23-10-4-5-11-24(23)33(25,30)31)21-12-14-22(15-13-21)32-19-20-8-2-1-3-9-20/h1-5,8-15,18H,6-7,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXLGVITYSJHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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